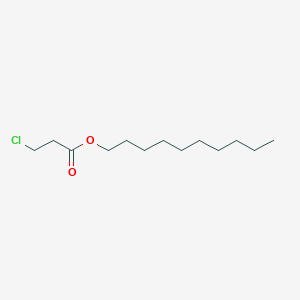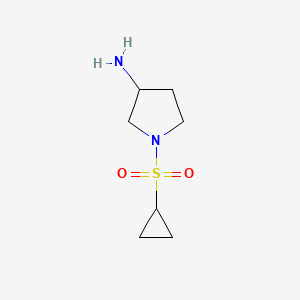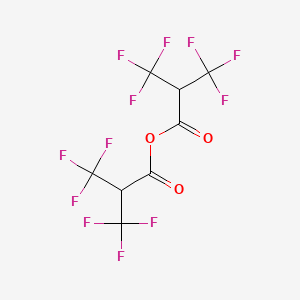
Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro- is an organic compound characterized by a benzene ring substituted with bromomethyl, fluoro, methoxy, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro- typically involves multi-step organic reactions One common method starts with the nitration of a suitable benzene derivative to introduce the nitro group This is followed by bromomethylation, which can be achieved using bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent reaction conditions and efficient production. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products Formed
Substitution: Formation of benzene derivatives with various functional groups replacing the bromomethyl group.
Reduction: Formation of amino-substituted benzene derivatives.
Oxidation: Formation of benzene derivatives with carbonyl groups.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro- serves as a versatile intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in the development of new organic compounds.
Biology and Medicine
This compound can be used in medicinal chemistry for the design and synthesis of potential pharmaceutical agents. The presence of the nitro group, in particular, can be exploited for the development of prodrugs that release active compounds under specific physiological conditions.
Industry
In the materials science industry, this compound can be used as a building block for the synthesis of polymers and advanced materials with specific properties such as fluorescence or conductivity.
Mécanisme D'action
The mechanism by which Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro- exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons, facilitated by a catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-: Lacks the nitro group, making it less reactive in certain chemical transformations.
Benzene, 5-(bromomethyl)-1-fluoro-3-nitro-: Lacks the methoxy group, which can affect its solubility and reactivity.
Benzene, 5-(bromomethyl)-2-methoxy-3-nitro-: Lacks the fluoro group, which can influence its electronic properties.
Uniqueness
Benzene, 5-(bromomethyl)-1-fluoro-2-methoxy-3-nitro- is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it a valuable compound for specific synthetic applications where these properties are advantageous.
Propriétés
Numéro CAS |
792936-53-9 |
|---|---|
Formule moléculaire |
C8H7BrFNO3 |
Poids moléculaire |
264.05 g/mol |
Nom IUPAC |
5-(bromomethyl)-1-fluoro-2-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C8H7BrFNO3/c1-14-8-6(10)2-5(4-9)3-7(8)11(12)13/h2-3H,4H2,1H3 |
Clé InChI |
SGNLXDILSZDRLN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1F)CBr)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


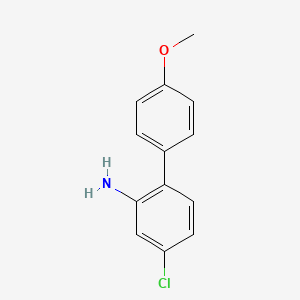

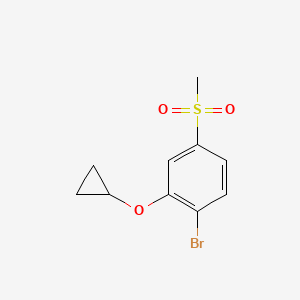
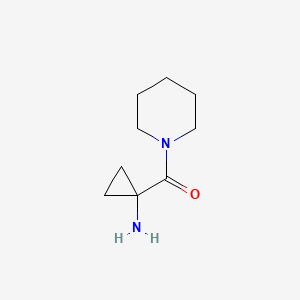


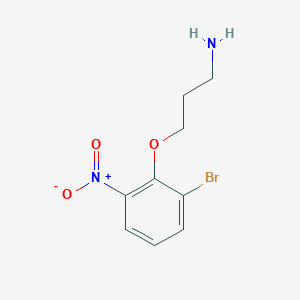
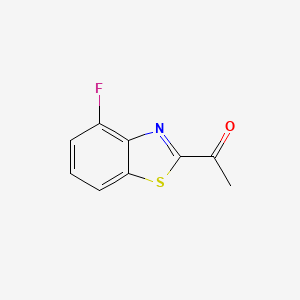

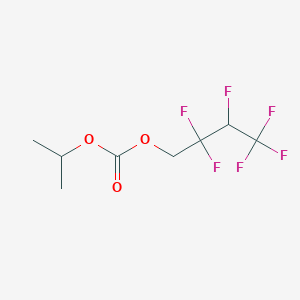
![1-Oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12085687.png)
